molecular formula C18H21ClN2O4S B5981198 4-chloro-3-(diethylsulfamoyl)-N-(2-methoxyphenyl)benzamide

4-chloro-3-(diethylsulfamoyl)-N-(2-methoxyphenyl)benzamide

Cat. No.: B5981198
M. Wt: 396.9 g/mol
InChI Key: WOASRBLVEXPWRS-UHFFFAOYSA-N
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Description

4-chloro-3-(diethylsulfamoyl)-N-(2-methoxyphenyl)benzamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, a diethylsulfamoyl group, and a methoxyphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(diethylsulfamoyl)-N-(2-methoxyphenyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonation: The amino group is sulfonated using diethylsulfamoyl chloride to form the diethylsulfamoyl derivative.

    Methoxylation: Finally, the compound is methoxylated to introduce the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(diethylsulfamoyl)-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group or the sulfonamide group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups in place of the chloro group.

Scientific Research Applications

4-chloro-3-(diethylsulfamoyl)-N-(2-methoxyphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-(diethylsulfamoyl)-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, affecting the enzyme’s or receptor’s function.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(diethylsulfamoyl)-N-(2-hydroxyphenyl)benzamide
  • 4-chloro-3-(diethylsulfamoyl)-N-(2-ethoxyphenyl)benzamide
  • 4-chloro-3-(diethylsulfamoyl)-N-(2-methylphenyl)benzamide

Uniqueness

4-chloro-3-(diethylsulfamoyl)-N-(2-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-chloro-3-(diethylsulfamoyl)-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-4-21(5-2)26(23,24)17-12-13(10-11-14(17)19)18(22)20-15-8-6-7-9-16(15)25-3/h6-12H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOASRBLVEXPWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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